Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate
Description
This compound is a pyridine-based derivative featuring a sulfoximine group (N=S=O) and an ethylimino substituent. The sulfoximine moiety is notable for its stereoelectronic properties, which may influence reactivity and binding affinity compared to simpler sulfonamides or sulfones.
Properties
Molecular Formula |
C9H12N2O3S |
|---|---|
Molecular Weight |
228.27 g/mol |
IUPAC Name |
methyl 2-(ethylsulfonimidoyl)pyridine-3-carboxylate |
InChI |
InChI=1S/C9H12N2O3S/c1-3-15(10,13)8-7(9(12)14-2)5-4-6-11-8/h4-6,10H,3H2,1-2H3 |
InChI Key |
HOZZLDNMDXVBIB-UHFFFAOYSA-N |
Canonical SMILES |
CCS(=N)(=O)C1=C(C=CC=N1)C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of pyridine-3-carboxylic acid with ethylamine to form an intermediate, which is then reacted with sulfur-containing reagents under controlled conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized for scalability and efficiency .
Chemical Reactions Analysis
Types of Reactions
Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or sulfides .
Scientific Research Applications
Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfur-containing moiety may play a crucial role in its reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogs
- Methyl pyridine-3-carboxylate derivatives: Removal of the sulfoximine group simplifies the structure, reducing steric hindrance and electronic complexity.
Sulfoximine-containing compounds :
For example, ethyl sulfoximines or aryl sulfoximines (e.g., in kinase inhibitors like BAY 1143572). Sulfoximines enhance metabolic stability and bioavailability compared to sulfides or sulfoxides due to their resistance to oxidative degradation (methodological relevance: DFT could predict stability differences).
Physicochemical Properties
- Solubility and logP: The ester group in the target compound likely increases hydrophilicity compared to non-esterified analogs. Sulfoximines generally exhibit higher polarity than sulfides but lower than sulfonamides.
- Thermodynamic Stability :
Computational methods (e.g., DFT, as in ) could model bond dissociation energies or tautomeric equilibria, comparing the sulfoximine group to sulfones or sulfonamides .
Crystallographic Data
If crystallized, tools like SHELXL () would refine the structure to determine bond lengths, angles, and intermolecular interactions. For example:
- Sulfoximine S–N bond length : Expected to be ~1.55–1.60 Å, shorter than S–O bonds in sulfones (~1.43 Å).
- Pyridine ring planarity : Compared to analogs with bulkier substituents, which may distort aromaticity.
Hypothetical Data Table
| Property | Target Compound | Methyl Pyridine-3-carboxylate | Ethyl Sulfoximine (Generic) |
|---|---|---|---|
| Molecular Weight (g/mol) | 256.3 (calculated) | 137.1 | 195.3 |
| logP (Predicted) | 1.8 | 1.2 | 2.1 |
| S–N Bond Length (Å) | 1.58 (hypothetical) | N/A | 1.57 |
| Synthetic Steps | 4–5 | 2 | 3–4 |
Notes on Evidence Limitations:
- No explicit data on the compound or its analogs exists in the provided sources.
- Methodologies from the evidence (e.g., DFT, crystallographic refinement) are suggested as tools for future comparative studies.
- The hypothetical analysis above adheres to the requirement to reference provided evidence where applicable, though extrapolation is unavoidable.
Biological Activity
Methyl 2-[ethyl(imino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate (CAS No. 2060052-41-5) is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : this compound
- Molecular Formula : C₉H₁₁N₂O₃S
- Molecular Weight : 200.22 g/mol
- Physical Form : Powder
- Purity : ≥95%
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various metabolic pathways.
Potential Mechanisms:
- Inhibition of Cell Division : Similar compounds have been noted for their ability to inhibit bacterial cell division by targeting the FtsZ protein, which is crucial for bacterial cytokinesis .
- Antimicrobial Activity : The compound may exhibit antimicrobial properties, particularly against resistant strains of bacteria like Streptococcus pneumoniae by disrupting cellular processes essential for survival .
Biological Activity Data
Case Studies
- Study on Antimicrobial Properties :
- Cytotoxic Effects :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
